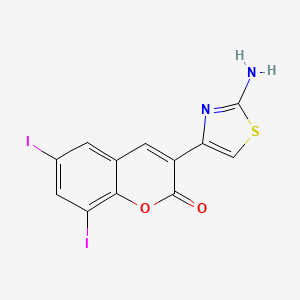

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, has a molecular weight of 201.25 .

Synthesis Analysis

While specific synthesis information for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” is not available, there are synthesis methods for related compounds. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Another method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .

Molecular Structure Analysis

The InChI code for “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) .

Physical And Chemical Properties Analysis

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, is also a solid substance with a molecular weight of 201.25 .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone and coumarylthiazole or 5-phenylthiazol-2-amine moieties led to compounds with potential antimicrobial properties . These compounds were screened against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h exhibited moderate inhibitory activities against both bacterial types, with MIC values ranging from 0.25 to 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l showed excellent antifungal inhibition (MIC values between 0.25 and 32 μg/mL). The presence of the coumarylthiazole moiety and hydroxyl in the quinoline group positively influenced inhibitory activity against microbial pathogens.

Anthelmintic Activity

Thiazole derivatives have shown promise as anthelmintic agents. Considering the need for effective treatments against parasitic infections, evaluating the efficacy of this compound against helminths could be valuable.

Safety and Hazards

Direcciones Futuras

While specific future directions for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” are not available, research into similar compounds continues. For instance, 2-aminothiazoles are being studied for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .

Biochemical Pathways

Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.

Propiedades

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRATEXLUWEHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)

![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)